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molecular formula C11H11ClO4 B1362403 1,3-dimethyl 2-(4-chlorophenyl)propanedioate CAS No. 34402-92-1

1,3-dimethyl 2-(4-chlorophenyl)propanedioate

Cat. No. B1362403
M. Wt: 242.65 g/mol
InChI Key: CYPPECTXRWWSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091201B2

Procedure details

At 35° C. a solution of 4-chlorophenylacetic acid methyl ester (52 g) in THF (170 ml) was carefully added over a period of 70 min to a suspension of NaH (15.6 g) in dry THF (550 ml). Stirring was continued for 40 min without heating and the temperature dropped to 290C. The evolution of gas had stopped before dimethylcarbonate (94.8 ml) was added dropwise while the temperature of the mixture was maintained at 25–28° C. After the evolution of gas had ceased, the mixture was diluted with THF (200 ml) and stirring was continued for 72 h at rt. The mixture was carefully acidified with aq. HCl before bulk of the THF was removed in vacuo. The residue was dissolved in diethyl ether (1200 ml), washed three times with 1 N aq. HCl and once with brine, dried over MgSO4 and evaporated. The residue formed was collected, washed with diethyl ether and dried to give 2-(4-chloro-phenyl)-malonic acid dimethyl ester (42 g) as white crystals.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
290C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.[H-].[Na+].[CH3:15][O:16][C:17](=O)[O:18]C.Cl>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[CH:4]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)[C:17]([O:16][CH3:15])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)Cl)=O
Name
Quantity
15.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
550 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
290C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
94.8 mL
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating
ADDITION
Type
ADDITION
Details
was added dropwise while the temperature of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 25–28° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 72 h at rt
Duration
72 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether (1200 ml)
WASH
Type
WASH
Details
washed three times with 1 N aq. HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C(C(=O)OC)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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